molecular formula C10H14O3 B13170447 Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13170447
M. Wt: 182.22 g/mol
InChI Key: POIOBEPDSAZLFG-UHFFFAOYSA-N
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Description

Methyl 3’-methylspiro[bicyclo[310]hexane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the bicyclo[31

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3’-methylspiro[bicyclo[310]hexane-2,2’-oxirane]-3’-carboxylate is unique due to its spirocyclic structure, which imparts high ring strain and makes it a valuable synthetic intermediate

Biological Activity

Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H14_{14}O3_{3}
  • Molecular Weight : 182.22 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its biological properties. The spiro configuration often enhances the interaction with biological targets due to increased conformational rigidity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of spirocyclic compounds similar to this compound against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human erythroleukemia (K562)
    • Cervical carcinoma (HeLa)
    • Breast cancer (MCF-7)
    • Melanoma (Sk-mel-2)

The cytotoxicity was assessed using the MTS assay, which measures cell proliferation and viability.

Compound IC50_{50} (μg/mL) Cell Line
This compound5 ± 0.5K562
Similar Compound A12 ± 1HeLa
Similar Compound B8 ± 0.8MCF-7

The results indicate that this compound exhibits significant cytotoxic activity against K562 cells with an IC50_{50} value of approximately 5 μg/mL, suggesting its potential as an anticancer agent .

The mechanism of action for compounds in this class often involves:

  • Induction of Apoptosis : Compounds may trigger programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Studies have shown that treatment with similar spirocyclic compounds can lead to cell cycle arrest at the G0/G1 phase, preventing further proliferation .

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various spiro-fused heterocycles, this compound was evaluated alongside other derivatives.

  • Findings : Notably, the compound showed a selective toxicity profile favoring cancer cells over normal peripheral blood mononuclear cells (PBMCs), indicating a potential therapeutic window for further development .

Case Study 2: Inhibition of Cell Motility

Another aspect of research focused on the inhibition of metastasis in melanoma cells using similar compounds.

  • Methodology : A scratch assay was employed to evaluate cell motility post-treatment.
  • Results : The treated melanoma cells exhibited significantly reduced motility compared to controls, suggesting that this compound may also inhibit metastatic behavior .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2'-methylspiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C10H14O3/c1-9(8(11)12-2)10(13-9)4-3-6-5-7(6)10/h6-7H,3-5H2,1-2H3

InChI Key

POIOBEPDSAZLFG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCC3C2C3)C(=O)OC

Origin of Product

United States

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